4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((4-Fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a thioether group substituted with a para-fluorobenzyl moiety. Cyclopenta[d]pyrimidines are structurally characterized by a fused five-membered cyclopentane ring and a pyrimidine core, which confer unique electronic and steric properties. These compounds are of significant pharmacological interest due to their diverse biological activities, including spasmolytic, anti-inflammatory, and antioxidant effects .
The para-fluorobenzylthio substituent in this compound is critical to its bioactivity. Fluorine’s electronegativity and small atomic radius enhance molecular stability, improve membrane permeability, and modulate interactions with biological targets .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-19-13-11-2-1-3-12(11)16-14(18)17-13/h4-7H,1-3,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWMKSABNHFJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction that forms the fused bicyclic structure.
Attachment of the 4-Fluorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzylthio group is attached to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The antioxidant and physicochemical properties of 4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are influenced by substituent position, halogen type, and ring size. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Position : Para-substituted derivatives (e.g., target compound) exhibit superior antioxidant activity compared to ortho-halogenated analogues (4c, 4d), which display prooxidant effects due to steric hindrance and electronic destabilization .
Halogen Effects: Fluorine’s electronegativity enhances antioxidant capacity compared to bulkier halogens (Cl, Br) or non-halogen groups (methyl). For example, 4d (Cl) showed −60% prooxidant activity, whereas the target compound’s para-F group avoids this .
Mechanistic Insights
The antioxidant activity of the target compound is attributed to its ability to donate electrons via the thioether group, neutralizing free radicals in Fe²⁺-dependent oxidation models. Para-substitution optimizes this effect by positioning the electron-withdrawing fluorine atom to stabilize radical intermediates without steric interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
